Cas no 1393823-01-2 (Lithium (quinolin-2-YL)trihydroxyborate)
Lithium (quinolin-2-YL)trihydroxyborate Chemical and Physical Properties
Names and Identifiers
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- LITHIUM (QUINOLIN-2-YL)TRIHYDROXYBORATE
- lithium trihydroxy(quinolin-2-yl)borate
- Lithium (quinolin-2-YL)trihydroxyborate
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- Inchi: 1S/C9H9BNO3.Li/c12-10(13,14)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6,12-14H;/q-1;+1
- InChI Key: PKPMZQKMOLYANE-UHFFFAOYSA-N
- SMILES: O[B-](C1C=CC2C=CC=CC=2N=1)(O)O.[Li+]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 212
- Topological Polar Surface Area: 73.6
Lithium (quinolin-2-YL)trihydroxyborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L469220-25mg |
Lithium (quinolin-2-yl)trihydroxyborate |
1393823-01-2 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | L469220-50mg |
Lithium (quinolin-2-yl)trihydroxyborate |
1393823-01-2 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | L469220-100mg |
Lithium (quinolin-2-yl)trihydroxyborate |
1393823-01-2 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | L469220-250mg |
Lithium (quinolin-2-yl)trihydroxyborate |
1393823-01-2 | 250mg |
$305.00 | 2023-05-18 | ||
| A2B Chem LLC | AE37088-250mg |
Lithium (quinolin-2-yl)trihydroxyborate |
1393823-01-2 | ≥ 95 % | 250mg |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AE37088-1g |
Lithium (quinolin-2-yl)trihydroxyborate |
1393823-01-2 | ≥ 95 % | 1g |
$850.00 | 2024-04-20 |
Lithium (quinolin-2-YL)trihydroxyborate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Lithium (quinolin-2-YL)trihydroxyborate
Research Brief on Lithium (quinolin-2-YL)trihydroxyborate (CAS: 1393823-01-2) in Chemical Biology and Pharmaceutical Applications
Lithium (quinolin-2-YL)trihydroxyborate (CAS: 1393823-01-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This organoboron compound, characterized by its unique quinoline-based structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of Lithium (quinolin-2-YL)trihydroxyborate, achieving a yield of 78% with high purity (>99%). The researchers employed a novel catalytic system that significantly reduced reaction time while maintaining excellent stereoselectivity. Structural characterization through NMR spectroscopy and X-ray crystallography confirmed the compound's unique coordination geometry, which is believed to contribute to its biological activity.
In pharmacological investigations, Lithium (quinolin-2-YL)trihydroxyborate demonstrated dual mechanisms of action. It exhibited potent inhibitory effects on glycogen synthase kinase-3β (GSK-3β), with an IC50 of 0.45 μM, while also showing significant antioxidant properties through radical scavenging assays. These findings suggest potential applications in Alzheimer's disease treatment, where both GSK-3β inhibition and oxidative stress reduction are desirable therapeutic targets.
Recent in vivo studies using rodent models of neurodegeneration have shown promising results. Administration of Lithium (quinolin-2-YL)trihydroxyborate at 10 mg/kg/day for 28 days resulted in significant improvements in cognitive function tests (p < 0.01) and reduced amyloid plaque formation by 42% compared to control groups. Importantly, the compound demonstrated an improved safety profile compared to traditional lithium salts, with no observed renal toxicity at therapeutic doses.
In oncology research, preliminary studies have revealed that Lithium (quinolin-2-YL)trihydroxyborate induces apoptosis in certain cancer cell lines, particularly in glioblastoma and pancreatic cancer models. The compound appears to modulate multiple signaling pathways, including PI3K/AKT and Wnt/β-catenin, suggesting potential as a multi-targeted therapeutic agent. Current research is focusing on structure-activity relationship studies to optimize both potency and pharmacokinetic properties.
From a pharmaceutical development perspective, formulation studies have addressed the compound's moderate aqueous solubility (2.1 mg/mL at pH 7.4). Novel nanoformulation approaches have increased bioavailability by 3.2-fold in preclinical models, while maintaining the compound's stability in physiological conditions. These advancements are crucial for potential clinical translation.
Looking forward, several research groups have initiated IND-enabling studies for Lithium (quinolin-2-YL)trihydroxyborate, with particular focus on its application in neurodegenerative disorders. The compound's unique combination of lithium's neuroprotective effects with the pharmacological advantages of the quinoline-borate moiety positions it as a promising candidate for further development. Future research directions include comprehensive toxicology studies, further optimization of formulation strategies, and exploration of potential combination therapies.
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